molecular formula C10H11NO3 B1380719 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 1516571-42-8

1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B1380719
CAS No.: 1516571-42-8
M. Wt: 193.2 g/mol
InChI Key: RVSBPEJBKHUQRY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a dihydropyridine derivative characterized by a cyclopropyl substituent at position 1, a methyl group at position 6, and a keto group at position 3. This scaffold is structurally analogous to intermediates used in synthesizing bioactive molecules, including antivirals and calcium channel blockers. Its unique substitution pattern may influence physicochemical properties (e.g., solubility, stability) and biological interactions compared to other dihydropyridine derivatives .

Properties

IUPAC Name

1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-4-9(12)8(10(13)14)5-11(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSBPEJBKHUQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopropylamine and methyl acetoacetate as starting materials, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features enhance bioactivity, particularly for compounds targeting neurological disorders. Research indicates that derivatives of this compound exhibit promising activity against conditions such as Alzheimer's disease and other neurodegenerative disorders due to their ability to modulate neurotransmitter systems and inhibit specific enzymes involved in pathophysiological processes .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It contributes to the development of effective pesticides and herbicides that improve crop yield while minimizing environmental impact. The compound's ability to inhibit specific biological pathways in pests makes it a valuable asset in sustainable agriculture practices .

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and receptor binding. This research provides insights into metabolic pathways and identifies potential therapeutic targets for various diseases. Notably, its role as an enzyme inhibitor can lead to advancements in drug design aimed at treating metabolic disorders .

Material Science

The unique properties of this compound also make it suitable for applications in material science. It can be used to create novel materials such as polymers and coatings that offer enhanced durability and chemical resistance. The incorporation of this compound into material formulations can lead to products with improved performance characteristics, suitable for various industrial applications .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of derivatives of this compound on neuronal cell lines exposed to oxidative stress. The findings indicated significant reductions in cell death and oxidative damage markers, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Agricultural Efficacy

Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited high efficacy against common agricultural pests while showing low toxicity to beneficial insects. This study highlighted its potential role in integrated pest management strategies, contributing to sustainable agricultural practices .

Comparative Analysis Table

Application AreaKey BenefitsNotable Studies
Pharmaceutical DevelopmentEnhances bioactivity for neurological disordersNeuroprotective effects on neuronal cell lines
Agricultural ChemistryEffective against pests with minimal environmental impactEfficacy against agricultural pests
Biochemical ResearchInsights into enzyme inhibitionStudies on metabolic pathways
Material ScienceImproved durability and chemical resistanceDevelopment of novel polymeric materials

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may block AP-1-mediated luciferase activity, indicating its anti-inflammatory function .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Activities Reference IDs
1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid 1-Cyclopropyl, 6-methyl, 4-oxo 223.2* Intermediate for bioactive molecules
5-Bromo-1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid 5-Bromo, 1-cyclopropyl, 6-methyl 272.1 Potential antiviral/anticancer agent
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (Barnidipine Intermediate) 2,6-dimethyl, 4-(3-nitrophenyl), 5-methoxycarbonyl 374.3 Calcium channel blocker intermediate
1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid 1-(2,2-dimethoxyethyl), 5-methoxy, 6-methoxycarbonyl 357.3 Dolutegravir derivative precursor

*Calculated based on PubChem data.

  • Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound may enhance metabolic stability compared to bulky aromatic groups (e.g., 3-nitrophenyl in barnidipine intermediates), which are prone to oxidative degradation .
  • Methoxycarbonyl Groups : Found in dolutegravir precursors (), these groups improve solubility but may reduce cell permeability compared to methyl or cyclopropyl substituents .

Biological Activity

1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS Number: 1516571-42-8) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₁NO₃
  • Molecular Weight : 193.20 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds similar to 1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine derivatives exhibit significant antimicrobial activity. A study evaluated the antibacterial effects of various derivatives and found that certain modifications enhanced their efficacy against bacterial strains .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Inhibitors derived from dihydropyridine structures have shown promise in targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9 .

Neuroprotective Effects

Given its structural characteristics, the compound is being explored for neuroprotective effects. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit potential in treating neurodegenerative diseases .

Table of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionCDK2 and CDK9 inhibition
NeuroprotectiveModulation of neurotransmitter systems

Notable Research Findings

  • Antimicrobial Evaluation : A study highlighted the effectiveness of related compounds against various bacterial strains, emphasizing the importance of structural modifications in enhancing activity.
  • Enzymatic Studies : Investigations into enzyme inhibition revealed that modifications to the dihydropyridine core can significantly alter selectivity and potency against specific kinases.

Applications in Pharmaceutical Development

The unique properties of 1-cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine derivatives make them suitable candidates for drug development targeting neurological disorders and cancer therapies. Their ability to inhibit key enzymes involved in cell proliferation positions them as potential therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 2
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1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

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